4(1H)-Quinolinone, 6-ethoxy-2,3-dihydro-

Description

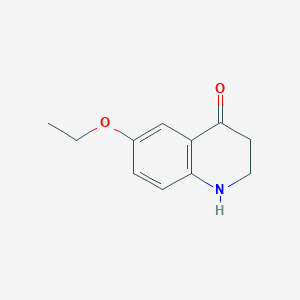

4(1H)-Quinolinone, 6-ethoxy-2,3-dihydro-, is a bicyclic heteroaromatic compound featuring a partially saturated quinolinone scaffold. The core structure consists of a 4(1H)-quinolinone backbone with a 6-ethoxy substituent and a 2,3-dihydro moiety, which reduces aromaticity in the pyridine ring. This structural modification enhances conformational flexibility and influences electronic properties compared to fully aromatic quinolinones .

Properties

IUPAC Name |

6-ethoxy-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-14-8-3-4-10-9(7-8)11(13)5-6-12-10/h3-4,7,12H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLCRHDEFLAMHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NCCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301282327 | |

| Record name | 6-Ethoxy-2,3-dihydro-4(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3835-24-3 | |

| Record name | 6-Ethoxy-2,3-dihydro-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3835-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethoxy-2,3-dihydro-4(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Quinolinone, 6-ethoxy-2,3-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of ethoxy-substituted aniline derivatives, which undergo cyclization in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Quinolinone, 6-ethoxy-2,3-dihydro- undergoes various chemical reactions, including:

Oxidation: This reaction can convert the dihydro- form to the corresponding quinolinone.

Reduction: The compound can be reduced to form different derivatives with altered electronic properties.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinolinone derivatives, while reduction can produce various hydroquinoline compounds.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

4(1H)-quinolinone derivatives serve as crucial intermediates in the synthesis of more complex organic molecules. They are particularly valuable in the development of pharmaceuticals and agrochemicals. The synthetic versatility of this compound allows for modifications that yield a range of functionalized products.

Table 1: Synthetic Methods for 4(1H)-Quinolinones

| Methodology | Yield (%) | Reference |

|---|---|---|

| Michael Addition | 54-78 | |

| Palladium-Catalyzed Reactions | Varies | |

| Microwave-Assisted Synthesis | 69-98 |

Biological Activities

Antimicrobial Properties

Research indicates that quinolinones exhibit potent antimicrobial activity. For instance, fluoroquinolinones derived from this compound have been shown to be effective against various bacterial strains, making them suitable candidates for antibiotic development.

Anticancer and Anti-inflammatory Effects

Studies have highlighted the potential of 4(1H)-quinolinones in cancer therapy and inflammation management. Their ability to modulate biological pathways suggests they may act as promising therapeutic agents.

Medicinal Applications

Pharmacological Insights

The pharmacological properties of 4(1H)-quinolinones are being actively investigated for their efficacy in treating various diseases. Notable applications include:

- Cystic Fibrosis Treatment: Compounds like Ivacaftor, a quinolinone derivative, improve chloride ion transport in patients with cystic fibrosis .

- Alzheimer's Disease: Certain derivatives show promise in alleviating symptoms associated with Alzheimer's .

- Antiviral Agents: Elvitegravir is a quinolinone used to inhibit HIV integrase, showcasing the antiviral potential of this compound class .

Industrial Applications

Use in Animal Feed

Ethoxyquin, a derivative of the compound, is widely utilized as an antioxidant in animal feed to prevent lipid peroxidation. Its effectiveness has been demonstrated through various in vitro studies that assessed its protective effects against DNA damage in lymphocytes .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several quinolinone derivatives against resistant bacterial strains. Results indicated that compounds derived from 4(1H)-quinolinone exhibited significant bactericidal effects, supporting their potential use in developing new antibiotics .

Case Study 2: Antioxidant Properties

Research on ethoxyquin's antioxidant capabilities revealed its capacity to protect cells from oxidative stress induced by hydrogen peroxide. This has implications for its use in both veterinary and human medicine as a protective agent against cellular damage .

Mechanism of Action

The mechanism of action of 4(1H)-Quinolinone, 6-ethoxy-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key analogs of 4(1H)-quinolinone, 6-ethoxy-2,3-dihydro-, highlighting substituent variations and molecular properties:

Key Differences and Implications

Electronic Effects

- 6-Ethoxy vs. 6-Bromo/Nitro: The ethoxy group (-OCH₂CH₃) is electron-donating, enhancing nucleophilic aromatic substitution (NAS) resistance, whereas bromo (-Br) and nitro (-NO₂) groups are electron-withdrawing, favoring electrophilic reactions .

- 8-Bromo vs. 6-Bromo : Positional isomerism significantly affects steric and electronic interactions. The 8-bromo derivative (CAS 38470-29-0) may exhibit reduced reactivity due to steric hindrance near the carbonyl group .

Physicochemical Properties

Q & A

Q. What are the recommended synthetic routes for 4(1H)-Quinolinone, 6-ethoxy-2,3-dihydro-?

Domino reactions involving acid-catalyzed cyclization or metal-promoted processes are commonly used. For example, a two-step sequence may include oxidation/reduction followed by cyclization (e.g., via SNAr-terminated reactions or high-temperature ring closures) . Key intermediates like 2-acylaminobenzoate derivatives can be heated with amine hydrochlorides and phosphorus pentoxide to form quinolinone scaffolds .

Q. How can the structure of this compound be confirmed experimentally?

- IR spectroscopy : Detect characteristic carbonyl (C=O) stretching at ~1660–1680 cm⁻¹ and ethoxy C-O vibrations near 1250 cm⁻¹ .

- NMR : Use NMR to resolve ethoxy protons (δ 1.2–1.4 ppm for CH3 and δ 3.4–4.0 ppm for OCH2) and dihydroquinolinone ring protons (δ 2.5–3.5 ppm for CH2 groups). NMR confirms the quinolinone carbonyl at ~175–180 ppm .

- Mass spectrometry : Identify molecular ion peaks (e.g., m/z 205 for C11H13NO2) and fragmentation patterns to validate substituents .

Q. What are the primary research applications of this compound?

It serves as a precursor for synthesizing bioactive heterocycles (e.g., antimicrobial agents) and functionalized quinolinones. Derivatives with substituents at the 6-position (e.g., ethoxy) are studied for their electronic effects on reactivity .

Advanced Research Questions

Q. How can synthetic yields be optimized for domino reactions involving this compound?

- Reaction conditions : Adjust temperature (e.g., 180°C for acid-catalyzed cyclization) and stoichiometry of reagents like P2O5 and amines .

- Catalyst screening : Test Lewis acids (e.g., AlCl3) or transition metals (e.g., Pd) to enhance cyclization efficiency .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates .

Q. How should researchers address contradictions in spectral data during characterization?

- Impurity analysis : Use HPLC or GC-MS to detect byproducts from incomplete cyclization or ethoxy group degradation .

- Dynamic NMR : Resolve overlapping signals caused by conformational flexibility in the dihydroquinolinone ring .

- Cross-validation : Compare experimental data with computational predictions (e.g., DFT for IR/NMR shifts) .

Q. What strategies are effective for modifying the 6-ethoxy substituent to alter bioactivity?

- Ether cleavage : Replace ethoxy with hydroxyl via acid hydrolysis, then functionalize with alkyl halides or acyl chlorides .

- Metal-catalyzed cross-coupling : Introduce aryl/heteroaryl groups at the 6-position using Suzuki-Miyaura or Buchwald-Hartwig reactions .

- Structure-activity relationships (SAR) : Test substituent effects on antimicrobial activity (e.g., MIC values against MRSA) by synthesizing analogs with varied alkoxy groups .

Q. What challenges arise in purifying 4(1H)-Quinolinone derivatives, and how can they be mitigated?

- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences between the quinolinone and impurities .

- Chelation effects : Employ EDTA during purification to remove trace metal catalysts that may co-elute .

Methodological Guidance

Q. How to design experiments assessing the compound’s stability under varying pH conditions?

- Kinetic studies : Incubate the compound in buffers (pH 1–13) and monitor degradation via UV-Vis or LC-MS at intervals.

- Degradation pathways : Identify hydrolysis products (e.g., 6-hydroxy derivatives) under acidic/basic conditions .

Q. What in vitro models are suitable for evaluating its biological activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.